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molecular formula C6H8O4 B134189 Triacetic acid CAS No. 2140-49-0

Triacetic acid

Cat. No. B134189
M. Wt: 144.12 g/mol
InChI Key: ILJSQTXMGCGYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355823B1

Procedure details

1 g of phlorizin, 10 mL of acetic anhydride, and 0.82 g (0.01 mol) of sodium acetate were reacted at 100° C. for 6 hrs. The reaction mixture was cooled and the triacetate derivative of phlorizin precipitated from the solution in the form of a crystalline solid. The crystalline solid was separated by filtration, dissolved in 50 mL of hot methanol, and re-crystallized twice from hot methanol. The reaction yielded 0.6 g of the triacetate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(CCC(C2C(O)=CC(O)=CC=2O[C@@H:18]2O[C@H:22]([CH2:24][OH:25])[C@@H:21]([OH:26])[C@H:20](O)[C@H:19]2[OH:28])=O)=CC=C(O)C=1.C([O-])(=[O:34])C.[Na+]>C(OC(=O)C)(=O)C>[CH3:18][C:19]([CH2:20][C:21]([CH2:22][C:24]([OH:34])=[O:25])=[O:26])=[O:28] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC(=CC=C1CCC(=O)C=2C(=CC(=CC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Name
Quantity
0.82 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the triacetate derivative of phlorizin precipitated from the solution in the form of a crystalline solid
CUSTOM
Type
CUSTOM
Details
The crystalline solid was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 mL of hot methanol
CUSTOM
Type
CUSTOM
Details
re-crystallized twice from hot methanol

Outcomes

Product
Name
Type
product
Smiles
CC(=O)CC(=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 181.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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